molecular formula C23H24FN3O B2839691 3-(3-fluoro-4-methylphenyl)-1-(4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)propan-1-one CAS No. 2194904-24-8

3-(3-fluoro-4-methylphenyl)-1-(4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)propan-1-one

Cat. No. B2839691
CAS RN: 2194904-24-8
M. Wt: 377.463
InChI Key: KIAAUAJKGOKQMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3-fluoro-4-methylphenyl)-1-(4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)propan-1-one is a useful research compound. Its molecular formula is C23H24FN3O and its molecular weight is 377.463. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial and Antifungal Agents

Several studies have synthesized novel compounds for evaluation as antimicrobial and antifungal agents. For example, novel quinoline-pyrazoline-based coumarinyl thiazole derivatives have shown significant antimicrobial activity, suggesting that compounds with similar structural motifs, such as the one , could also possess antimicrobial properties (Ansari & Khan, 2017). Additionally, pyrazolo[3,4-c]quinolines have been synthesized and shown to have antimicrobial activity, indicating the potential for similar compounds to be used in developing new antimicrobial agents (Nagarajan & Shah, 1992).

Anti-inflammatory and Analgesic Agents

Compounds with certain quinazolinone derivatives have been evaluated for their potential anti-inflammatory and analgesic activity. This suggests that compounds structurally related to the specified chemical might also find applications in treating inflammation and pain (Farag et al., 2012).

Anticancer Activity

A study on 5-methyl-2-[(un)substituted phenyl]-4-{4,5-dihydro-3-[(un)substituted phenyl]-5-(1,2,3,4-tetrahydroisoquinoline-2-yl)pyrazol-1-yl}-oxazole derivatives showed strong inhibitory activities against certain cancer cell lines, highlighting the potential for structurally related compounds to be explored as anticancer agents (Liu et al., 2009).

Antitubercular Agents

Hexahydro-2H-pyrano[3,2-c]quinoline analogues derived from certain core structures have been synthesized and evaluated for their antitubercular activity against Mycobacterium tuberculosis. This suggests potential applications for similar compounds in the treatment of tuberculosis (Kantevari et al., 2011).

properties

IUPAC Name

3-(3-fluoro-4-methylphenyl)-1-[4-(1-methylpyrazol-4-yl)-3,4-dihydro-1H-isoquinolin-2-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24FN3O/c1-16-7-8-17(11-22(16)24)9-10-23(28)27-14-18-5-3-4-6-20(18)21(15-27)19-12-25-26(2)13-19/h3-8,11-13,21H,9-10,14-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIAAUAJKGOKQMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)CCC(=O)N2CC(C3=CC=CC=C3C2)C4=CN(N=C4)C)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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